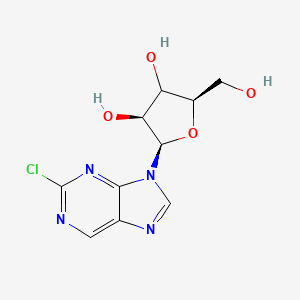

2-Chloro-9-(beta-D-ribofuranosyl)purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN4O4 |

|---|---|

Molecular Weight |

286.67 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6?,7+,9-/m1/s1 |

InChI Key |

DXGGYSNDZSUEHC-AOXOCZDOSA-N |

Isomeric SMILES |

C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-9-(beta-D-ribofuranosyl)purine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-9-(beta-D-ribofuranosyl)purine, also known as 2-Chloroadenosine (B27285) (2-CADO), is a synthetic purine (B94841) nucleoside analog of adenosine (B11128). Its metabolic stability has made it a valuable tool in pharmacological research. This technical guide provides an in-depth overview of the dual mechanisms of action of 2-CADO, detailing its interaction with adenosine receptors and its intracellular metabolic effects that lead to cellular apoptosis. This document synthesizes key experimental findings, presents quantitative data in a structured format, and provides detailed methodologies for the pivotal experiments that have elucidated the compound's biological activities. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its molecular interactions.

Introduction

This compound (2-CADO) is a metabolically stable analog of the endogenous nucleoside adenosine.[1] This stability, conferred by the chlorine substitution, prevents its degradation by adenosine deaminase, prolonging its biological activity compared to adenosine.[2] Consequently, 2-CADO has been instrumental in elucidating the physiological and pathological roles of adenosinergic signaling. It exhibits a broad spectrum of biological effects, including potent anticonvulsant properties and the ability to induce apoptosis in various cancer cell lines, particularly those of lymphoid origin.[2][3][4] This guide will explore the two primary mechanisms through which 2-CADO exerts its effects: as a non-selective agonist at adenosine receptors and through its intracellular conversion to a cytotoxic metabolite.

Dual Mechanism of Action

2-CADO's biological effects are mediated through two distinct pathways:

-

Receptor-Mediated Actions: As an adenosine analog, 2-CADO binds to and activates all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities.[5] These G-protein coupled receptors (GPCRs) are integral to a multitude of physiological processes.

-

Intracellular Metabolism: 2-CADO can be transported into cells and subsequently phosphorylated by adenosine kinase to form 2-chloro-adenosine triphosphate (2-Cl-ATP).[2] This metabolite can interfere with cellular processes by depleting endogenous ATP pools and inhibiting DNA and RNA synthesis, ultimately triggering apoptosis.[2]

Receptor-Mediated Signaling Pathways

As a non-selective adenosine receptor agonist, 2-CADO modulates intracellular signaling cascades upon binding to its cognate receptors.

Adenosine Receptor Binding Affinity

The binding affinity of 2-CADO to the different human adenosine receptor subtypes has been determined through radioligand displacement assays. The equilibrium dissociation constants (Ki) quantify this affinity, with lower values indicating a stronger binding interaction.

| Receptor Subtype | Ki (nM) |

| A1 | 300 |

| A2A | 80 |

| A3 | 1900 |

Table 1: Binding affinities (Ki) of 2-Chloroadenosine for human adenosine receptor subtypes.

G-Protein Coupling and Second Messenger Modulation

Activation of adenosine receptors by 2-CADO initiates intracellular signaling through heterotrimeric G-proteins, leading to the modulation of second messenger systems.

-

A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptors: These receptors couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

The net effect on cAMP levels in a particular cell type will depend on the relative expression levels of the different adenosine receptor subtypes.

Downstream Signaling: ERK1/2 Phosphorylation

Activation of adenosine receptors by agonists like 2-CADO can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

Intracellular Mechanism of Action: Induction of Apoptosis

In addition to its receptor-mediated effects, 2-CADO can induce apoptosis through an intracellular metabolic pathway, particularly in leukemia cells.[2]

Cellular Uptake and Metabolism

2-CADO is transported into the cell where it is phosphorylated by adenosine kinase to its active triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP).[2]

ATP Depletion and Inhibition of Macromolecular Synthesis

The accumulation of 2-Cl-ATP within the cell has two major consequences:

-

ATP Depletion: The conversion of 2-CADO to 2-Cl-ATP consumes ATP, leading to a significant decrease in intracellular ATP levels.[2]

-

Inhibition of DNA and RNA Synthesis: 2-Cl-ATP can be incorporated into nucleic acid chains, leading to chain termination and the inhibition of both DNA and RNA synthesis.[2][6]

Intrinsic Apoptosis Pathway Activation

The cellular stress induced by ATP depletion and the inhibition of macromolecular synthesis triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, leading to the execution of the apoptotic program.[2][7] Key events in this process include DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

Experimental Protocols

The mechanisms of action of 2-CADO have been elucidated through a variety of in vitro and in vivo experimental approaches.

Radioligand Displacement Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of 2-CADO for adenosine receptors.

Principle: The ability of increasing concentrations of unlabeled 2-CADO to displace a radiolabeled ligand with known affinity from the receptor is measured.

Methodology:

-

Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells or tissue homogenates.

-

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]CCPA for A1 receptors, [3H]CGS 21680 for A2A receptors) and varying concentrations of unlabeled 2-CADO.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of 2-CADO that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5][6][8]

cAMP Accumulation Assay

This assay measures the effect of 2-CADO on intracellular cAMP levels.

Principle: The assay quantifies the amount of cAMP produced by cells in response to treatment with 2-CADO.

Methodology:

-

Cell Culture: Cells expressing the adenosine receptor(s) of interest are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of 2-CADO for a defined period. Often, a phosphodiesterase inhibitor is included to prevent cAMP degradation.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing fluorescence or luminescence detection (e.g., HTRF or GloSensor assays).

-

Data Analysis: A standard curve is generated to determine the cAMP concentration in the samples. The results are expressed as the fold change in cAMP levels compared to untreated controls.[9][10][11][12]

Western Blot Analysis of ERK1/2 Phosphorylation

This technique is used to assess the activation of the ERK1/2 signaling pathway.

Principle: Western blotting uses specific antibodies to detect the phosphorylated (active) form of ERK1/2 in cell lysates.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with 2-CADO for various times and concentrations, then lysed to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane is then often stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

Densitometry: The band intensities are quantified to determine the relative levels of phosphorylated ERK1/2.[13][14][15][16]

Apoptosis Assays in Leukemia Cells

Several assays are used to confirm and quantify apoptosis induced by 2-CADO.

Methodology:

-

DNA Fragmentation Analysis: Apoptotic cells exhibit characteristic fragmentation of their DNA. This can be visualized by agarose (B213101) gel electrophoresis of extracted DNA, which will show a "ladder" pattern.

-

Caspase Activity Assays: The activation of executioner caspases like caspase-3 is a hallmark of apoptosis. This can be measured using fluorometric or colorimetric assays that detect the cleavage of a specific caspase substrate.

-

PARP Cleavage: The cleavage of PARP by activated caspases is another indicator of apoptosis. This can be detected by Western blotting using an antibody that recognizes the cleaved fragment of PARP.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent dye that enters cells with compromised membrane integrity.[2][7][17][18]

In Vivo Anticonvulsant Activity: Amygdala Kindling Model

This animal model is used to evaluate the anticonvulsant effects of 2-CADO.

Principle: Repeated, initially sub-convulsive electrical stimulation of the amygdala in rats leads to a progressive intensification of seizure activity, eventually resulting in generalized convulsions. This process is known as kindling.

Methodology:

-

Animal Surgery: Rats are surgically implanted with an electrode in the amygdala and a cannula for drug delivery.

-

Kindling Procedure: After a recovery period, the rats receive daily electrical stimulation of the amygdala. Seizure severity is scored using a standardized scale (e.g., Racine's scale).

-

Drug Administration: Once the animals are fully kindled (consistently exhibiting generalized seizures), they are treated with 2-CADO (e.g., via intra-amygdala infusion) prior to the electrical stimulation.

-

Seizure Assessment: The effect of 2-CADO on seizure parameters, such as seizure duration, severity score, and afterdischarge duration (a measure of epileptiform activity in the brain), is recorded and compared to vehicle-treated controls.[1][3][4][19][20]

Applications in Drug Development

The dual mechanism of action of 2-CADO provides a foundation for its potential therapeutic applications. Its ability to modulate adenosinergic signaling makes it a candidate for the treatment of neurological disorders such as epilepsy.[3] Furthermore, its pro-apoptotic effects in leukemia cells have positioned it as a potential anti-cancer agent.[2] The detailed understanding of its mechanisms of action, as outlined in this guide, is crucial for the rational design and development of more selective and potent analogs with improved therapeutic profiles.

Conclusion

This compound is a multifaceted pharmacological agent with two primary mechanisms of action: modulation of adenosine receptor signaling and induction of apoptosis via intracellular metabolism. Its utility as a research tool has been invaluable in advancing our understanding of adenosinergic systems and apoptosis. The experimental protocols detailed herein provide a framework for the continued investigation of this and similar compounds, with the ultimate goal of developing novel therapeutics for a range of diseases.

References

- 1. Anticonvulsant action of 2-chloroadenosine injected focally into the perirhinal cortex in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protective effect of 2-chloroadenosine against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intra-amygdala infusion of 2-chloroadenosine suppresses amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]

- 17. benchchem.com [benchchem.com]

- 18. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 20. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Chloroadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroadenosine (B27285) (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine (B11128). As a non-selective agonist for adenosine receptors, it serves as a critical tool in pharmacological research to elucidate the diverse physiological and pathophysiological roles of adenosinergic signaling. This technical guide provides a comprehensive overview of the biological activity of 2-Chloroadenosine, including its receptor binding affinity, downstream signaling pathways, and its multifaceted effects in various in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, inflammation, and immune responses. Its actions are mediated by four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₒ, and A₃. The transient nature of endogenous adenosine, due to rapid metabolism by adenosine deaminase and adenosine kinase, presents challenges for in-depth pharmacological studies. 2-Chloroadenosine, being resistant to metabolic degradation, provides a more stable and potent tool to probe the adenosinergic system.[1] This guide delves into the core biological activities of 2-Chloroadenosine, offering a detailed resource for its application in research and drug discovery.[2]

Receptor Binding Affinity and Functional Potency

2-Chloroadenosine exhibits a broad affinity for adenosine receptors, acting as a non-selective agonist.[3] The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) at human adenosine receptor subtypes.

Table 1: Receptor Binding Affinity (Ki) of 2-Chloroadenosine

| Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference |

| A₁ | 300 | Not Specified | [3] |

| A₂ₐ | 80 | Not Specified | [3] |

| A₃ | 1900 | Not Specified | [3] |

| A₁ | 10 | Human Cerebral Cortex | [4] |

| A₂ (low affinity) | 280 | Human Cerebral Cortex | [4] |

| A₃ | 38 | Human (CHO cells) | [5] |

Table 2: Functional Potency (EC₅₀/IC₅₀) of 2-Chloroadenosine

| Assay | Receptor Subtype | Potency (nM) | Cell/Tissue System | Reference |

| cAMP Inhibition | A₁ | ~310 (Adenosine) | CHO cells | [6] |

| cAMP Stimulation | A₂ₐ | ~700 (Adenosine) | CHO cells | [6] |

| cAMP Stimulation | A₂ₒ | ~24000 (Adenosine) | CHO cells | [6] |

| cAMP Inhibition | A₃ | ~290 (Adenosine) | CHO cells | [6] |

| Platelet Aggregation Inhibition | Not specified | 5000 (IC₅₀) | Human Platelets | [2] |

| Reduction of Blood Pressure | A₂ₐ | 202 (EC₅₀,u) | Conscious Rats | [7] |

| Reduction of Heart Rate | A₁ | 136 (EC₅₀,u) | Conscious Rats | [7] |

Signaling Pathways

The biological effects of 2-Chloroadenosine are initiated by its binding to adenosine receptors, which in turn couple to specific heterotrimeric G proteins to modulate intracellular signaling cascades. The primary signaling pathway involves the regulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.[7]

A₁ and A₃ Receptor Signaling

The A₁ and A₃ adenosine receptors predominantly couple to Gᵢ/₀ proteins. Activation of these receptors by 2-Chloroadenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Beyond cAMP regulation, A₁ receptor activation can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, contributing to its effects on neuronal excitability and cardiac function.[8][9]

Figure 1: A₁/A₃ Receptor Signaling Pathway. Max Width: 760px.

A₂ₐ and A₂ₒ Receptor Signaling

Conversely, the A₂ₐ and A₂ₒ adenosine receptors couple to Gₛ proteins.[10] Agonist binding by 2-Chloroadenosine stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[11] The A₂ₐ receptor signaling pathway is particularly important in mediating vasodilation and anti-inflammatory responses.[10] Some evidence also suggests that A₂ₐ receptors can signal through alternative pathways, such as the activation of mitogen-activated protein kinases (MAPKs).[12]

Figure 2: A₂ₐ/A₂ₒ Receptor Signaling Pathway. Max Width: 760px.

In Vivo Biological Activities

2-Chloroadenosine elicits a range of significant physiological responses in vivo, primarily impacting the cardiovascular, central nervous, and immune systems.

Table 3: In Vivo Effects of 2-Chloroadenosine

| System | Effect | Species | Dose/Concentration | Reference |

| Cardiovascular | Hypotension | Rat | ED₅₀: 9.1 times more potent than adenosine | [13] |

| Cardiovascular | Negative Chronotropy (Bradycardia) | Rat | Not specified | [13] |

| Cardiovascular | Coronary Vasodilation | Guinea Pig | ~1000 times less potent pericardially than intravascularly | [4] |

| Central Nervous | Anticonvulsant (amygdala kindling) | Rat | 5 nmol (intracerebral) | [14] |

| Central Nervous | Anticonvulsant (pilocarpine-induced seizures) | Rat | 7.5 mg/kg (systemic) | [15] |

| Central Nervous | Anticonvulsant (cortical afterdischarges) | Rat | 1, 4, or 10 mg/kg (i.p.) | [16] |

| Immune | Anti-inflammatory (↓ TNF-α, IL-1α; ↑ IL-10) | Mouse | 10 µg/kg/day (i.v.) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 2-Chloroadenosine.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of 2-Chloroadenosine for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Figure 3: Radioligand Binding Assay Workflow. Max Width: 760px.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in an appropriate buffer and prepare a membrane fraction by differential centrifugation.[17]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁), and varying concentrations of unlabeled 2-Chloroadenosine. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled agonist/antagonist).[17]

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[13]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[17]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 2-Chloroadenosine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]

Adenylyl Cyclase Activity Assay

This assay measures the ability of 2-Chloroadenosine to modulate the activity of adenylyl cyclase, typically by quantifying the production of cAMP.

Figure 4: Adenylyl Cyclase Activity Assay Workflow. Max Width: 760px.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the adenosine receptor of interest in a suitable format (e.g., 96-well plate).[18]

-

Compound Treatment: Treat the cells with varying concentrations of 2-Chloroadenosine. For A₁ and A₃ receptor assays, co-stimulation with an adenylyl cyclase activator like forskolin is typically required to measure the inhibitory effect.[5]

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production or inhibition.[15]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.[15]

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or a traditional radioisotope-based assay involving the conversion of [α-³²P]ATP to [³²P]cAMP.[15][18]

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and plot it against the logarithm of the 2-Chloroadenosine concentration to determine the EC₅₀ or IC₅₀ value.[15]

Conclusion

2-Chloroadenosine is an invaluable pharmacological tool for investigating the complex roles of the adenosinergic system. Its metabolic stability and broad-spectrum agonist activity at adenosine receptors make it a versatile compound for both in vitro and in vivo studies. This technical guide has provided a detailed overview of its biological activities, supported by quantitative data and experimental protocols, to aid researchers in designing and interpreting experiments aimed at understanding adenosinergic signaling and its therapeutic potential.

References

- 1. Modulation of A1 adenosine receptor expression by cell aggregation and long-term activation of A2a receptors in cultures of avian retinal cells: involvement of the cyclic AMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The protective effect of 2-chloroadenosine against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticonvulsant effect and neurotransmitter modulation of focal and systemic 2-chloroadenosine against the development of pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sedative and anticonvulsant effects of adenosine analogs in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Chloroadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine is a synthetic nucleoside analog of adenosine (B11128), a fundamental building block of nucleic acids and a critical signaling molecule in numerous physiological processes. Due to its resistance to degradation by adenosine deaminase, 2-Chloroadenosine exhibits enhanced metabolic stability compared to its endogenous counterpart, making it a valuable tool in pharmacological research.[1][2] It functions as a non-selective agonist for adenosine receptors, thereby modulating a wide array of cellular and systemic functions.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroadenosine, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for 2-Chloroadenosine are summarized below.

Table 1: General Physicochemical Properties of 2-Chloroadenosine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [4] |

| Molecular Weight | 301.69 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | |

| CAS Number | 146-77-0 | |

| Melting Point | 133-136 °C (decomposes) | [] |

Table 2: Solubility Profile of 2-Chloroadenosine

| Solvent | Solubility | Source(s) |

| Water | Soluble (up to 25 mM) | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble (up to 100 mM) | [1] |

| Ethanol | Slightly Soluble | |

| Methanol | Slightly Soluble |

Table 3: Ionization and Lipophilicity of 2-Chloroadenosine

| Property | Value | Notes | Source(s) |

| pKa | ~1.5 (predicted, basic), ~10.5 (predicted, acidic) | Predicted values. Experimental determination is recommended for precise applications. | |

| LogP | -0.8 to -1.3 (predicted) | Predicted values indicate a high degree of hydrophilicity. |

Signaling Pathway

2-Chloroadenosine exerts its biological effects primarily by acting as an agonist at all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. The affinity of 2-Chloroadenosine for these receptors varies, with reported Kᵢ values of approximately 300 nM for A₁, 80 nM for A₂ₐ, and 1900 nM for A₃ receptors.[1][3]

References

- 1. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-Chloro-9-(beta-D-ribofuranosyl)purine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-9-(beta-D-ribofuranosyl)purine, also widely known as 2-chloroadenosine (B27285), is a synthetic purine (B94841) nucleoside analog of the endogenous nucleoside adenosine (B11128).[1][2] Its metabolic stability compared to adenosine makes it a valuable tool in pharmacological research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloroadenosine, focusing on its interactions with adenosine receptors and its intracellular effects, including the induction of apoptosis and inhibition of DNA synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activity: Adenosine Receptor Agonism

2-Chloroadenosine functions as a non-selective agonist at adenosine receptors, a family of G protein-coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3.[3] These receptors are integral to a wide array of physiological processes. The A1 and A3 subtypes typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B subtypes couple to Gs proteins, stimulating adenylyl cyclase activity.[3]

Quantitative Analysis of Receptor Binding Affinity

The affinity of 2-chloroadenosine and its analogs for adenosine receptor subtypes is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki values) of 2-chloroadenosine and a selection of its derivatives at human adenosine receptors.

| Compound | Modification | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

| 2-Chloroadenosine | 2-Chloro | 300 [3] | 80 [3] | 1900 [3] |

| N⁶-(3-phenylpropyl)-2-chloroadenosine | 2-Chloro, N⁶-(3-phenylpropyl) | - | - | 6.4[4] |

| Adenosine | Unsubstituted | - | - | - |

| 2-Methoxyadenosine | 2-Methoxy | >100 | - | - |

| 2-Ethoxyadenosine | 2-Ethoxy | >100 | - | - |

| 2-Phenylethylaminoadenosine | 2-Phenylethylamino | - | - | 310[5] |

| 2-(2-Phenylethoxy)adenosine | 2-(2-Phenylethoxy) | - | - | 54[5] |

| 2-(Naphth-1-ylethoxy)adenosine | 2-(Naphth-1-ylethoxy) | - | 3.8[5] | - |

The data indicates that the 2-chloro substitution is a key feature for its activity at adenosine receptors. Further modifications at other positions of the purine ring or the ribose moiety can significantly alter the affinity and selectivity for the different receptor subtypes. For instance, the addition of a 3-phenylpropyl group at the N⁶ position of 2-chloroadenosine results in a compound with high affinity for the A3 receptor.[4]

Signaling Pathways Modulated by 2-Chloroadenosine

The interaction of 2-chloroadenosine with adenosine receptors triggers downstream signaling cascades that mediate its diverse physiological effects.

Adenylyl Cyclase Modulation

As a non-selective agonist, 2-chloroadenosine can either inhibit or stimulate adenylyl cyclase, depending on the predominant adenosine receptor subtype expressed in a given cell type.[6][7] Activation of A1 and A3 receptors leads to Gi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of A2A and A2B receptors leads to Gs-mediated stimulation of adenylyl cyclase and an increase in cAMP.

References

- 1. revvity.com [revvity.com]

- 2. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation and inhibition of blood platelet adenylate cyclase by adenosine or by 2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desensitization of adenylate cyclase to prostaglandin E1 or 2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 2-Chloroadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine (B27285) (2-CADO) is a synthetic analog of the endogenous purine (B94841) nucleoside adenosine (B11128).[1][2] Its metabolic stability, conferred by the chlorine substitution on the adenine (B156593) ring, makes it a valuable tool for in vitro research, as it is resistant to degradation by adenosine deaminase.[2][3] 2-Chloroadenosine exhibits a dual mechanism of action, functioning as a non-selective agonist for adenosine receptors and, following intracellular uptake and metabolism, as a potent inducer of apoptosis and cell cycle arrest.[1][3][4] This technical guide provides an in-depth overview of the in vitro effects of 2-Chloroadenosine, with a focus on its molecular mechanisms, relevant experimental protocols, and key quantitative data.

Core Mechanisms of Action

The in vitro biological effects of 2-Chloroadenosine are primarily mediated through two distinct pathways:

-

Adenosine Receptor Activation: 2-Chloroadenosine binds to and activates all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities.[1] This interaction initiates downstream signaling cascades that can modulate a wide range of cellular processes, including cell proliferation, inflammation, and neurotransmission.[1][5]

-

Intracellular Metabolism: 2-Chloroadenosine can be transported into cells via nucleoside transporters.[4][6] Once inside, it is phosphorylated by adenosine kinase to 2-chloroadenosine monophosphate (2-Cl-AMP), which is subsequently converted to the di- and triphosphate forms (2-Cl-ADP and 2-Cl-ATP).[3][7] The accumulation of 2-chloro-ATP is a key driver of the cytotoxic effects of 2-Chloroadenosine, leading to the inhibition of DNA synthesis, induction of DNA damage, and ultimately, apoptosis.[3][7]

Quantitative Data: Receptor Binding Affinities and Cytotoxicity

The following tables summarize key quantitative data regarding the in vitro activity of 2-Chloroadenosine.

| Receptor Subtype | Species | K i (nM) |

| A1 | Human | 300[1] |

| A2A | Human | 80[1] |

| A3 | Human | 1900[1] |

| Table 1: Binding Affinities (Ki) of 2-Chloroadenosine for Human Adenosine Receptors. |

| Cell Line | Cancer Type | IC50 (µM) | Effect |

| CCRF-CEM | T-cell lymphoblastoid leukemia | 0.045 | Growth Inhibition[8] |

| PC3 | Prostate Cancer | ~10-50 | Cytotoxicity[9] |

| HTB-26 | Breast Cancer | ~10-50 | Cytotoxicity[9] |

| HepG2 | Hepatocellular Carcinoma | ~10-50 | Cytotoxicity[9] |

| MOLT-4 | T-cell leukemia | Not specified, but induces apoptosis | Apoptosis[2] |

| EHEB | B-cell leukemia | Not specified, but induces apoptosis | Apoptosis[1] |

| ADF | Astrocytoma | Induces apoptosis in a concentration-dependent manner | Apoptosis[10] |

| RA-FLSs | Rheumatoid Arthritis Fibroblast-like Synoviocytes | Induces DNA fragmentation at ≥50 µM | Apoptosis[4] |

| Table 2: IC50 and Effective Concentrations of 2-Chloroadenosine in Various Cell Lines. |

Signaling Pathways Modulated by 2-Chloroadenosine

2-Chloroadenosine influences several critical intracellular signaling pathways, leading to its diverse biological effects.

Adenosine Receptor Signaling

Activation of adenosine receptors by 2-Chloroadenosine triggers G-protein-mediated signaling cascades. A1 and A3 receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[11][12] Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP levels.[11] These changes in cAMP modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing a wide array of cellular functions.[13]

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival.[14] Activation of the A2A adenosine receptor by 2-Chloroadenosine has been shown to stimulate the MAPK/ERK pathway, often in a PKA-dependent manner.[5][13] This involves a cascade of phosphorylation events, starting from the activation of Ras, followed by Raf, MEK, and finally ERK.[14]

Apoptosis Pathways

2-Chloroadenosine is a potent inducer of apoptosis through both the intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: The intracellular metabolite, 2-chloro-ATP, is a key initiator of the intrinsic apoptotic pathway.[1] Its accumulation leads to cellular stress, a decrease in the anti-apoptotic protein Mcl-1, and the release of cytochrome c from the mitochondria.[1] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[1]

-

Extrinsic (Death Receptor) Pathway: In some cell types, such as the MOLT-4 leukemia cell line, 2-Chloroadenosine has been shown to induce the expression of Fas and Fas ligand (Fas-L).[2] The binding of Fas-L to the Fas receptor triggers the recruitment of the FADD adapter protein and pro-caspase-8, leading to the activation of caspase-8 and the initiation of the executioner caspase cascade.[2][15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 2-Chloroadenosine on cell viability by measuring the metabolic activity of cells.

Materials:

-

Target cells

-

Complete cell culture medium

-

96-well plates

-

2-Chloroadenosine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][16][17]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10][16]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.[7]

-

Treatment: Prepare serial dilutions of 2-Chloroadenosine in complete culture medium. Remove the existing medium from the wells and add 100 µL of the 2-Chloroadenosine dilutions. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).[7]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[10][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Target cells treated with 2-Chloroadenosine

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells after treatment with 2-Chloroadenosine.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Target cells treated with 2-Chloroadenosine

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment.

-

Washing: Wash cells with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[18]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[18]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion

2-Chloroadenosine is a multifaceted research tool with significant in vitro effects on a variety of cell types. Its ability to act as both an adenosine receptor agonist and a precursor to a cytotoxic metabolite makes it a valuable compound for studying purinergic signaling, cell cycle regulation, and apoptosis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret in vitro studies involving 2-Chloroadenosine. A thorough understanding of its mechanisms of action and the appropriate methodologies for its study will facilitate further exploration of its therapeutic potential.

References

- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Fas receptor - Wikipedia [en.wikipedia.org]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. rsc.org [rsc.org]

2-Chloro-9-(beta-D-ribofuranosyl)purine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Purine (B94841) Nucleoside Analog, 2-Chloro-9-(beta-D-ribofuranosyl)purine.

Introduction

This compound is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community for its potential as an anti-cancer agent. As a member of the purine analog class of molecules, it structurally mimics natural purine nucleosides, allowing it to interfere with cellular metabolic pathways, primarily DNA synthesis, and induce programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound and its closely related analogs, with a focus on its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Properties and Synonyms

This compound is also known by several synonyms, including 2-chloroadenosine (B27285) riboside and 2-CADO. A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [2] |

| Molecular Weight | 286.67 g/mol | [2] |

| CAS Number | 146-77-0 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (up to 25 mM) and DMSO (up to 100 mM) |

Mechanism of Action

The primary anticancer mechanism of this compound and related purine nucleoside analogs involves a multi-faceted approach targeting fundamental cellular processes. The core mechanisms include the inhibition of DNA synthesis and the induction of apoptosis.[2]

Inhibition of DNA Synthesis

Upon cellular uptake, this compound is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then inhibit key enzymes involved in DNA synthesis. A primary target is ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[3] Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis and arresting the cell cycle.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of the triphosphate analog and the depletion of intracellular ATP pools are key triggers for initiating the intrinsic apoptotic pathway.[4] This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Quantitative Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, data for the closely related analog, 2-chloroadenosine, provides valuable insight into its biological activity.

Table 1: Adenosine (B11128) Receptor Binding Affinity of 2-Chloroadenosine

| Receptor Subtype | Kᵢ (nM) | Reference |

| A₁ | 300 | [5] |

| A₂ₐ | 80 | [5] |

| A₃ | 1900 | [5] |

Table 2: Cytotoxicity of a Related Purine Nucleoside Analog

| Cell Line | CC₅₀ (µM) | Compound | Reference |

| Huh-7 | > 100 | 2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine | [6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a protected ribofuranosyl derivative with a 2,6-dichloropurine (B15474), followed by selective deprotection. The following is a generalized protocol based on literature procedures.[4][7]

Materials:

-

2,6-Dichloropurine

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) in MeOH

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Silylation of 2,6-Dichloropurine: Suspend 2,6-dichloropurine in anhydrous DCM and add HMDS. Reflux the mixture until the solution becomes clear. Remove the solvent under reduced pressure to obtain the silylated purine.

-

Glycosylation: Dissolve the silylated purine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous DCM. Cool the solution to 0°C and add TMSOTf dropwise. Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

-

Deprotection: Dissolve the protected nucleoside in anhydrous MeOH. Add a catalytic amount of NaOMe in MeOH and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction with acidic resin, filter, and concentrate the filtrate. Purify the final product by silica gel column chromatography to yield this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 9-(2-deoxy-beta-D-ribofuranosyl)purine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-chloroadenosine | adenosine receptor agonist | Hello Bio [hellobio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. openaccesspub.org [openaccesspub.org]

The Genesis of a Key Research Tool: A Technical History of 2-Chloroadenosine

For researchers, scientists, and drug development professionals, 2-Chloroadenosine (B27285) (2-CADO) is a cornerstone molecule for investigating purinergic signaling. This in-depth guide chronicles its discovery, initial synthesis, and the seminal pharmacological studies that established it as a potent and stable adenosine (B11128) analogue. We present detailed experimental methodologies, quantitative data in structured formats, and visual representations of key concepts to provide a comprehensive understanding of this vital research compound.

Discovery and First Synthesis: A Landmark in Purine (B94841) Chemistry

The journey of 2-Chloroadenosine began in the late 1950s, a period of burgeoning interest in the synthesis and biological activities of nucleic acid components. In a concise 1958 publication in The Journal of Organic Chemistry, George Brown and Virginia Weliky first reported the synthesis of 2-Chloroadenosine. This pioneering work laid the foundation for the development of a myriad of modified purine nucleosides that have become indispensable in pharmacology and molecular biology.

Original Synthesis Methodology (Brown and Weliky, 1958)

The initial synthesis, while groundbreaking, was a multi-step process. The following is a representative protocol based on the principles of the original discovery and subsequent refinements.

Experimental Protocol: Synthesis of 2-Chloroadenosine

-

Step 1: Preparation of 2,6-Dichloropurine Riboside. 2,6-Dichloropurine is reacted with a protected ribofuranosyl chloride derivative (e.g., tri-O-acetyl-D-ribofuranosyl chloride) in the presence of a mercury(II) cyanide catalyst in a suitable solvent like nitrobenzene. The reaction mixture is heated to facilitate the glycosidic bond formation.

-

Step 2: Ammonolysis of 2,6-Dichloropurine Riboside. The resulting 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is then subjected to ammonolysis. This is typically achieved by treating the compound with a solution of ammonia (B1221849) in methanol (B129727) under pressure and at an elevated temperature. This step selectively replaces the chlorine atom at the 6-position with an amino group, yielding the tri-O-acetyl-2-chloroadenosine.

-

Step 3: Deprotection. The final step involves the removal of the acetyl protecting groups from the ribose moiety. This is accomplished by treating the tri-O-acetyl-2-chloroadenosine with a basic solution, such as sodium methoxide (B1231860) in methanol, at room temperature. The deprotected 2-Chloroadenosine is then purified by recrystallization.

Logical Workflow for the Initial Synthesis of 2-Chloroadenosine

Early Pharmacological Investigations: Unveiling a Potent Agonist

Following its synthesis, the next decade saw the initial explorations into the biological effects of 2-Chloroadenosine. These early studies were pivotal in recognizing its potential as a research tool to probe the physiological roles of adenosine.

A significant early report came in 1969 from Gough, Maguire, and Michal, who investigated the pharmacological activity of 2-chloroadenosine 5'-phosphate and 5'-diphosphate. Their work provided the first quantitative evidence of its potent effects on biological systems.

Key Early Pharmacological Findings

-

Inhibition of Platelet Aggregation: The 1969 study by Gough et al. demonstrated that 2-chloroadenosine 5'-diphosphate was a potent inhibitor of ADP-induced platelet aggregation in sheep and pig plasma. This finding was one of the earliest indications of its interaction with purinergic signaling pathways.

-

Cardiovascular Effects: The same study reported that 2-chloroadenosine 5'-phosphate produced a transient fall in the blood pressure of rabbits, highlighting its cardiovascular activity. A more detailed investigation in 1977 by Angus and colleagues showed that 2-Chloroadenosine was a potent coronary vasodilator in dogs, with a longer duration of action compared to adenosine.[1] This enhanced stability was a key attribute that made it a valuable tool for studying cardiovascular physiology.

Experimental Protocol: Assessment of Cardiovascular Effects in an Animal Model (Representative)

The following is a generalized protocol for assessing the cardiovascular effects of 2-Chloroadenosine, based on early experimental designs.

Experimental Protocol: In Vivo Cardiovascular Assessment

-

Animal Model: Anesthetized dogs or rabbits are typically used.

-

Surgical Preparation: The animal is anesthetized, and catheters are inserted into a femoral artery to measure blood pressure and into a femoral vein for drug administration. For coronary blood flow measurements, a flow probe can be placed around a coronary artery.

-

Drug Administration: 2-Chloroadenosine is dissolved in a sterile saline solution and administered as an intravenous bolus or infusion.

-

Data Acquisition: Arterial blood pressure, heart rate, and coronary blood flow are continuously recorded before, during, and after drug administration.

-

Analysis: Dose-response curves are constructed to determine the potency and efficacy of 2-Chloroadenosine in altering cardiovascular parameters.

Mechanism of Action: A Non-Selective Adenosine Receptor Agonist

Subsequent research elucidated that the pharmacological effects of 2-Chloroadenosine are mediated through its interaction with adenosine receptors. It is now well-established as a non-selective agonist for A1, A2A, and A3 adenosine receptors. Its stability against degradation by adenosine deaminase, compared to endogenous adenosine, allows for more sustained receptor activation, making it a powerful tool in receptor pharmacology.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors by 2-Chloroadenosine triggers distinct intracellular signaling cascades.

-

A1 and A3 Receptor Activation: These receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptor Activation: These receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Signaling Pathways of Adenosine Receptors Activated by 2-Chloroadenosine

Quantitative Receptor Binding Data

The affinity of 2-Chloroadenosine for different adenosine receptor subtypes has been quantified in numerous studies. The following table summarizes representative binding affinity (Ki) values.

| Adenosine Receptor Subtype | Binding Affinity (Ki) in nM |

| A1 | ~3.0 - 20 |

| A2A | ~15 - 140 |

| A3 | ~300 - 1900[2] |

Note: Ki values can vary depending on the tissue preparation and experimental conditions.

Evolution and Modern Applications

Since its initial discovery, the synthesis of 2-Chloroadenosine has been optimized, and its applications in research have expanded exponentially. It remains a fundamental tool for:

-

Characterizing Adenosine Receptors: Its stability and potent agonist activity are crucial for radioligand binding studies and functional assays to identify and characterize adenosine receptors in various tissues.

-

Investigating Physiological Processes: 2-Chloroadenosine is widely used to study the role of adenosine signaling in the cardiovascular, nervous, and immune systems.

-

Drug Discovery: It serves as a reference compound in the development of more selective adenosine receptor agonists and antagonists for therapeutic applications.

The discovery and historical investigation of 2-Chloroadenosine exemplify the progression of scientific inquiry, from the initial chemical synthesis of a novel compound to the detailed elucidation of its biological functions and its establishment as an invaluable tool for researchers worldwide.

References

Target Identification of 2-Chloro-9-(beta-D-ribofuranosyl)purine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-9-(beta-D-ribofuranosyl)purine is a synthetic purine (B94841) nucleoside analog that has demonstrated notable anti-neoplastic properties, particularly against lymphoid malignancies. Its mechanism of action is primarily attributed to the disruption of DNA synthesis and the induction of apoptosis. As a pro-drug, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite can then interfere with key cellular processes. While the downstream cellular effects are well-documented, the direct molecular targets of this compound and its metabolites are not definitively established. This guide provides a comprehensive overview of the current understanding of its biological activity, outlines potential molecular targets based on related compounds, and presents detailed experimental protocols for definitive target identification and validation.

Introduction

Purine nucleoside analogs represent a cornerstone in the chemotherapy of various cancers. This compound belongs to this class of compounds and functions as an antimetabolite. Its structural similarity to natural purine nucleosides allows it to be recognized and processed by cellular machinery, leading to the disruption of normal nucleic acid metabolism and replication. The primary mechanism involves its conversion to the 5'-triphosphate derivative, which can be erroneously incorporated into DNA, leading to chain termination and the activation of apoptotic pathways. Furthermore, the phosphorylated metabolites can inhibit key enzymes involved in nucleotide metabolism.

Putative Molecular Targets and Signaling Pathways

While direct binding studies for this compound are not extensively reported in the literature, based on the known mechanisms of similar purine nucleoside analogs, several key enzymes are considered highly probable targets.

Enzymes of Nucleoside Metabolism

The activation and mechanism of action of this compound are intrinsically linked to the enzymes of the purine salvage pathway.

-

Deoxycytidine Kinase (dCK): This kinase is crucial for the initial phosphorylation of many deoxynucleoside analogs. It is highly likely that dCK phosphorylates this compound to its monophosphate form, which is the first and rate-limiting step in its activation. The efficiency of this step can determine the compound's therapeutic efficacy.

-

Adenosine (B11128) Deaminase (ADA): ADA catalyzes the deamination of adenosine and its analogs. While some purine analogs are resistant to deamination, others can be inactivated by ADA. The susceptibility of this compound to ADA could influence its bioavailability and duration of action. Conversely, some analogs have been shown to inhibit ADA, leading to an accumulation of endogenous adenosine, which can have secondary cytostatic effects.

-

Purine Nucleoside Phosphorylase (PNP): PNP is another key enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides. Inhibition of PNP can lead to the accumulation of nucleosides that can be toxic to certain cell types, particularly T-cells.

Enzymes of DNA Synthesis

The triphosphate metabolite of this compound is expected to interfere directly with DNA replication.

-

DNA Polymerases: The triphosphate analog can act as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerases. Incorporation of the analog into the growing DNA strand can lead to chain termination, as the modified sugar moiety may prevent the addition of the next nucleotide.

-

Ribonucleotide Reductase (RNR): RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in maintaining the cellular pool of dNTPs for DNA synthesis. The triphosphate form of purine analogs can act as an allosteric inhibitor of RNR, leading to an imbalance in the dNTP pool and subsequent inhibition of DNA replication and repair.

The following diagram illustrates the proposed metabolic activation and downstream effects of this compound.

Quantitative Data on Related Purine Nucleoside Analogs

Direct quantitative binding data for this compound is scarce. However, data from structurally similar compounds can provide an indication of potential target affinities.

| Compound | Target | Assay Type | Value | Units |

| Cladribine (2-CdA) | Deoxycytidine Kinase (dCK) | Enzyme Activity | Km = 25 | µM |

| Cladribine Triphosphate (CdATP) | Ribonucleotide Reductase (RNR) | Enzyme Activity | Ki = 1.6 | µM |

| Cladribine Triphosphate (CdATP) | DNA Polymerase α | Enzyme Activity | Ki = 1.2 | µM |

| Cladribine Triphosphate (CdATP) | DNA Polymerase β | Enzyme Activity | Ki = 0.6 | µM |

| Fludarabine Triphosphate (F-ara-ATP) | Ribonucleotide Reductase (RNR) | Enzyme Activity | Ki = 2.4 | µM |

| Fludarabine Triphosphate (F-ara-ATP) | DNA Polymerase α | Enzyme Activity | Ki = 0.3 | µM |

Note: This table presents data for related compounds to infer potential targets and is not direct data for this compound.

Experimental Protocols for Target Identification

To definitively identify the molecular targets of this compound, a combination of affinity-based and label-free proteomics approaches is recommended.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This method involves immobilizing the compound on a solid support to capture its binding partners from a cell lysate.

Protocol:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., at the 5'-hydroxyl position). The linker should terminate with a reactive group (e.g., an amine or a carboxyl group).

-

Conjugate the linker-modified compound to a biotin (B1667282) molecule.

-

-

Preparation of Affinity Matrix:

-

Immobilize the biotinylated compound onto streptavidin-coated agarose (B213101) or magnetic beads.

-

-

Cell Lysis and Protein Extraction:

-

Culture a relevant cell line (e.g., a lymphoid leukemia cell line) and harvest the cells.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with beads conjugated only with biotin or an inactive analog.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins using a competitive eluent (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Treat intact cells or cell lysates with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Heat Shock:

-

Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells (if treated intact) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Collect the supernatant.

-

-

Protein Analysis:

-

Analyze the soluble protein fraction by Western blotting for specific candidate targets or by quantitative mass spectrometry (isothermal dose-response CETSA or ITDR-CETSA) for proteome-wide analysis.

-

-

Data Analysis:

-

For Western blot analysis, quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

-

For mass spectrometry data, identify proteins that show a significant thermal shift upon compound treatment.

-

Conclusion

This compound is a promising anti-cancer agent whose therapeutic effects are mediated through the inhibition of DNA synthesis and induction of apoptosis. While its precise molecular targets are yet to be definitively elucidated, enzymes involved in purine metabolism and DNA replication are strongly implicated based on the mechanism of action of related compounds. The experimental strategies outlined in this guide, particularly the combination of affinity chromatography and cellular thermal shift assays coupled with mass spectrometry, provide a robust framework for the unambiguous identification and validation of the direct molecular targets of this compound. Such studies are critical for a comprehensive understanding of its pharmacology and for the rational design of future, more potent, and selective anti-cancer therapeutics.

An In-Depth Technical Guide to the Metabolic Stability of 2-Chloroadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine (B27285) (2-CA), a synthetic analog of the endogenous nucleoside adenosine (B11128), serves as a valuable tool in pharmacological research due to its enhanced metabolic stability and potent agonistic activity at adenosine receptors. This technical guide provides a comprehensive overview of the metabolic fate of 2-Chloroadenosine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and associated signaling cascades. Understanding the metabolic stability of 2-Chloroadenosine is crucial for the interpretation of experimental results and for the design of novel therapeutic agents targeting the adenosinergic system.

Metabolic Profile and Stability

2-Chloroadenosine is recognized for its increased resistance to metabolic degradation compared to native adenosine, primarily due to its insensitivity to adenosine deaminase, the key enzyme responsible for adenosine's rapid breakdown. However, 2-Chloroadenosine is not metabolically inert. Its biotransformation primarily occurs through two main pathways: intracellular phosphorylation and phosphorolytic cleavage.

Key Metabolic Pathways

-

Phosphorylation: Upon cellular uptake, 2-Chloroadenosine is a substrate for adenosine kinase, which catalyzes its phosphorylation to 2-chloro-adenosine monophosphate (2-Cl-AMP). This is subsequently converted to the di- and triphosphate forms, with 2-chloro-adenosine triphosphate (2-Cl-ATP) being the major intracellular metabolite. This phosphorylation is a critical step for some of the biological activities of 2-Chloroadenosine.[1]

-

Phosphorolysis: The N-glycosidic bond of 2-Chloroadenosine can be cleaved by purine (B94841) nucleoside phosphorylase (PNP), yielding the purine base 2-chloroadenine (B193299) and ribose-1-phosphate.[2][3][4][5] 2-chloroadenine is considered a major catabolite of the related compound, 2-chloro-2'-deoxyadenosine.

dot

Quantitative Pharmacokinetic Data

| Parameter | Value (mean ± SD) | Species | Study Design | Reference |

| α-Half-life (t½α) | 35 ± 12 min | Human | Two-compartment model after 2- and 24-h infusions | [6] |

| β-Half-life (t½β) | 6.7 ± 2.5 h | Human | Two-compartment model after 2- and 24-h infusions | [6] |

| Volume of Distribution (Vd) | 9.2 ± 5.4 L/kg | Human | After 2- and 24-h infusions | [6] |

| Steady-State Concentration (Css) | 22.5 ± 11.1 nM | Human | During 24-h infusion | [6] |

| Area Under the Curve (AUC) | 552 ± 258 nM·h | Human | 24-h infusion | [6] |

| Area Under the Curve (AUC) | 588 ± 185 nM·h | Human | 2-h infusion | [6] |

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines a general procedure for evaluating the metabolic stability of a compound like 2-Chloroadenosine using human liver microsomes.

1. Materials:

-

Test compound (2-Chloroadenosine)

-

Pooled human liver microsomes (HLM)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a high clearance and a low clearance compound)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Internal standard (for analytical quantification)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

2. Procedure:

-

Preparation:

-

Prepare a stock solution of 2-Chloroadenosine in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound and positive controls in the incubation buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

-

Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

Add the microsomal suspension to the wells of a 96-well plate.

-

Add the working solutions of the test compound and controls to their respective wells.

-

Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (time = 0). For negative controls, add buffer instead of the NADPH system.

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

-

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

dot

Signaling Pathways of 2-Chloroadenosine

As a non-selective adenosine receptor agonist, 2-Chloroadenosine exerts its biological effects by activating all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.

-

A1 and A3 Receptors: These receptors are coupled to inhibitory G-proteins (Gi/o). Their activation by 2-Chloroadenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.

-

A2A and A2B Receptors: These receptors are coupled to stimulatory G-proteins (Gs). Their activation by 2-Chloroadenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

The modulation of cAMP levels by 2-Chloroadenosine initiates a cascade of downstream signaling events that vary depending on the cell type and the specific receptor subtype predominantly expressed.

dot

Conclusion

2-Chloroadenosine exhibits enhanced metabolic stability compared to adenosine, primarily due to its resistance to adenosine deaminase. Its metabolism proceeds via intracellular phosphorylation to active triphosphate metabolites and by phosphorolytic cleavage to 2-chloroadenine. As a potent, non-selective adenosine receptor agonist, it modulates intracellular cAMP levels, triggering diverse downstream signaling events. The information provided in this guide serves as a critical resource for researchers utilizing 2-Chloroadenosine in their studies and for those involved in the development of novel adenosinergic drug candidates.

References

- 1. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purine nucleoside phosphorylase. 2. Catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]